molecular formula C21H14BrN B2795116 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline CAS No. 861206-61-3

2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline

Cat. No.: B2795116
CAS No.: 861206-61-3
M. Wt: 360.254
InChI Key: VDNUETIWAVTYEY-UHFFFAOYSA-N
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Description

2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, features a quinoline core substituted with a 4’-bromo[1,1’-biphenyl] group, which imparts unique chemical and physical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline typically involves the following steps:

    Formation of 4’-Bromo[1,1’-biphenyl]: This can be achieved through a bromination reaction of biphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The 4’-bromo[1,1’-biphenyl] is then coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base like potassium carbonate and a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromo group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: The corresponding hydrogenated quinoline derivative.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the bromo substituent, resulting in different chemical reactivity and biological activity.

    4-Bromoquinoline: Contains a bromo group directly on the quinoline ring, which may alter its electronic properties and reactivity.

    2-(4’-Chloro[1,1’-biphenyl]-4-yl)quinoline: Similar structure but with a chloro substituent instead of bromo, leading to different chemical and physical properties.

Uniqueness

2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline is unique due to the presence of both the quinoline core and the 4’-bromo[1,1’-biphenyl] group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-(4-bromophenyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN/c22-19-12-9-16(10-13-19)15-5-7-18(8-6-15)21-14-11-17-3-1-2-4-20(17)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNUETIWAVTYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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